

# KVD-824 (Feniralstat) Clinical Trial Termination: A Technical Resource

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## Compound of Interest

Compound Name: Feniralstat

Cat. No.: B10854778

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## Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with information regarding the termination of the Phase 2 clinical trial for KVD-824 (**Feniralstat**), an investigational oral plasma kallikrein inhibitor for the prophylactic treatment of Hereditary Angioedema (HAE).

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the KVD-824 (**Feniralstat**) Phase 2 clinical trial?

A1: The KOMLETE Phase 2 clinical trial for KVD-824 was terminated due to safety concerns related to liver enzyme elevations.<sup>[1][2][3][4]</sup> Specifically, Grade 3 or Grade 4 elevations of liver enzymes (ALT/AST) were observed in multiple patients across all treatment groups.<sup>[2][4]</sup>

Q2: Were the liver enzyme elevations associated with any clinical symptoms?

A2: No, the patients who experienced liver enzyme elevations were reported to be asymptomatic.<sup>[1]</sup> Additionally, there were no concomitant elevations in bilirubin levels.<sup>[1]</sup>

Q3: At what point during the trial were these adverse events observed?

A3: The liver enzyme elevations were observed at timeframes ranging from two to twelve weeks after initiation of treatment.<sup>[2]</sup>

Q4: Did the liver enzyme elevations occur in a dose-dependent manner?

A4: The public announcements from KalVista Pharmaceuticals stated that the liver enzyme elevations were observed in multiple patients across all treatment groups (300 mg, 600 mg, and 900 mg).[2] A specific breakdown of the number of patients affected in each dosage group has not been publicly disclosed.

Q5: What was the mechanism of action for KVD-824 (**Feniralstat**)?

A5: KVD-824 is an orally administered small molecule inhibitor of plasma kallikrein.[1][4] In Hereditary Angioedema, uncontrolled plasma kallikrein activity leads to excessive production of bradykinin, a potent vasodilator that increases vascular permeability and causes swelling attacks.[3] By inhibiting plasma kallikrein, **Feniralstat** was designed to reduce the production of bradykinin and thereby prevent HAE attacks.

## Troubleshooting Guide

Issue: Unexpected liver enzyme elevations in preclinical or clinical studies of similar compounds.

Possible Cause: Off-target effects of the molecule or its metabolites. The specific chemical structure of **Feniralstat** may have contributed to hepatotoxicity.

Suggested Action:

- **In Vitro Assessment:** Conduct thorough in vitro profiling of the compound against a panel of hepatic enzymes and transporters to identify potential off-target interactions.
- **Metabolite Identification:** Perform metabolite identification studies in relevant preclinical species and human liver microsomes to determine if a metabolite is responsible for the toxicity.
- **Structural Modification:** If a specific structural moiety is implicated, consider medicinal chemistry efforts to modify the compound to reduce or eliminate the off-target activity while retaining on-target potency.

## Data Presentation

## Summary of Safety Findings in the KOMLETE Trial

Parameter	KVD-824 (All Treatment Groups)	Placebo
Number of Enrolled Patients	33 (across all arms)	Not specified
Patients with Grade 3/4 Liver Enzyme Elevations	7	0
Dosage Groups with Liver Enzyme Elevations	300 mg, 600 mg, 900 mg (all dosed twice daily)	N/A
Clinical Presentation	Asymptomatic	N/A
Concomitant Bilirubin Elevation	No	N/A

Note: The specific distribution of the 7 patients with elevated liver enzymes across the three dosage groups was not publicly disclosed.[\[2\]](#) One patient in the trial had a Grade 4 liver enzyme elevation at baseline, prior to receiving any study drug.[\[2\]](#)

## Experimental Protocols

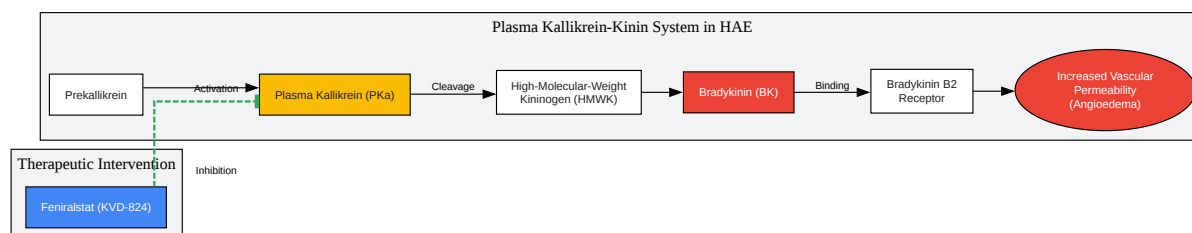
### KOMLETE (NCT05055258) Trial Design

The KOMLETE trial was a Phase 2, randomized, double-blind, placebo-controlled, parallel-group study designed to evaluate the efficacy and safety of KVD-824 for the prophylactic treatment of HAE.[\[5\]](#)[\[6\]](#)

- Study Population: 33 adult patients with HAE Type I or II.[\[2\]](#)[\[7\]](#)
- Randomization: Patients were randomized to one of four arms:
  - KVD-824 300 mg twice daily
  - KVD-824 600 mg twice daily
  - KVD-824 900 mg twice daily

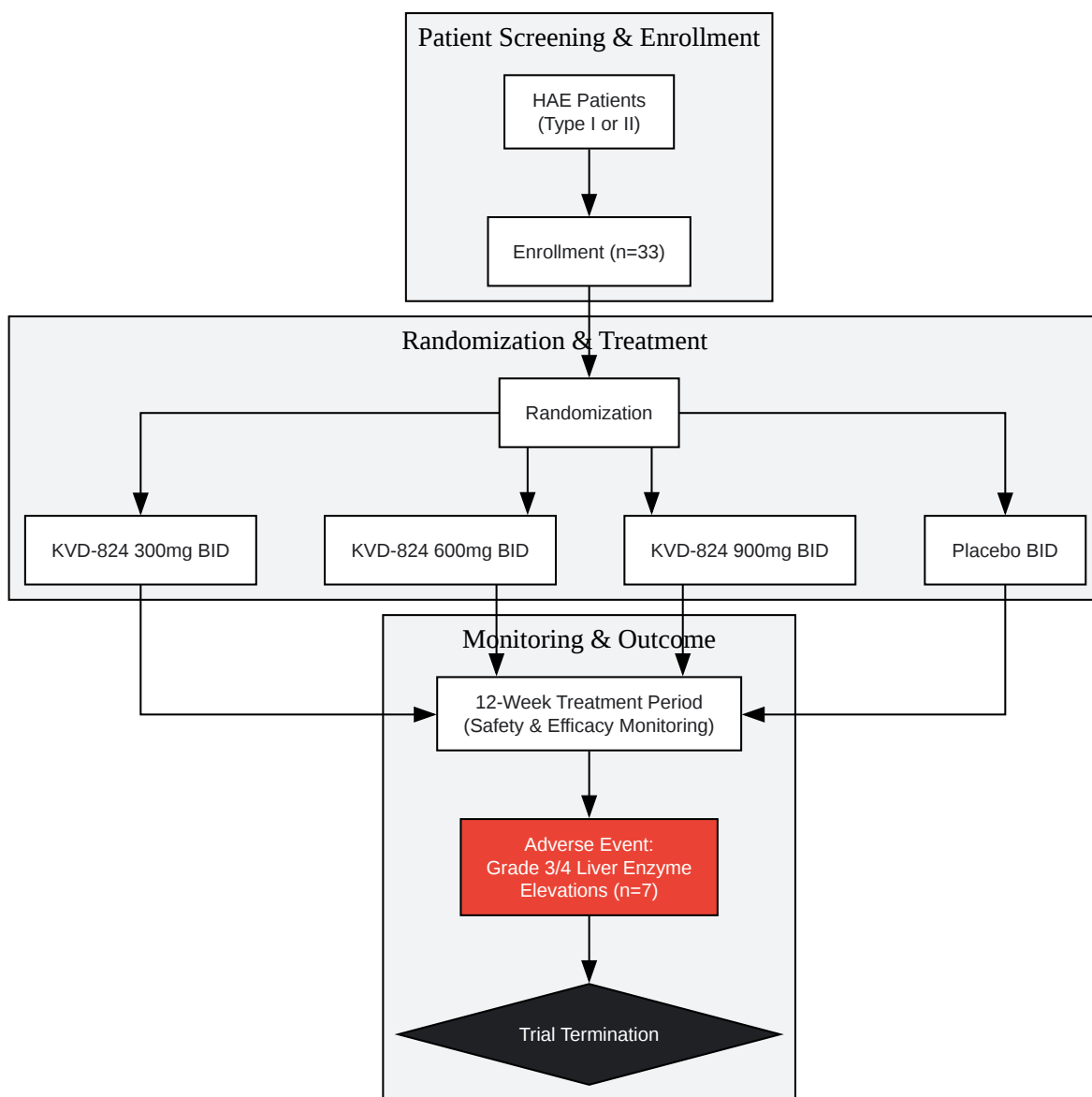
- Placebo twice daily
- Treatment Duration: 12 weeks.[3][7]
- Primary Endpoint: The rate of investigator-confirmed HAE attacks during the treatment period.[5]
- Safety Monitoring: Included regular monitoring of liver function tests (ALT, AST, bilirubin).

## Mandatory Visualization



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Caption: Mechanism of action of **Feniralstat** in the plasma kallikrein-kinin system.



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Caption: Workflow of the terminated KOMLETE Phase 2 clinical trial for KVD-824.

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